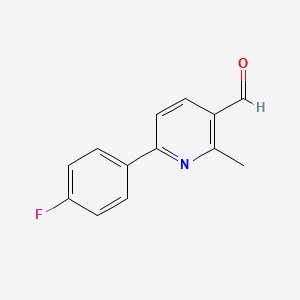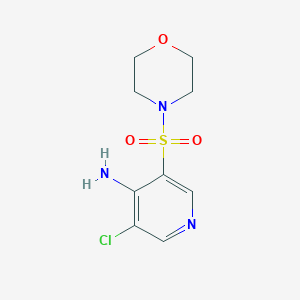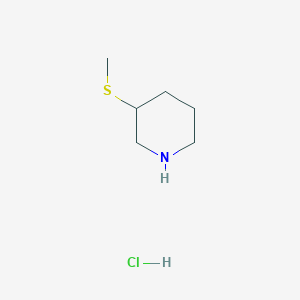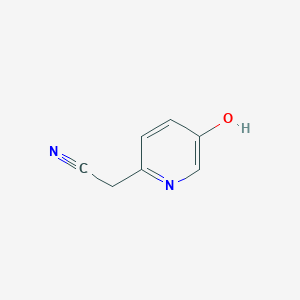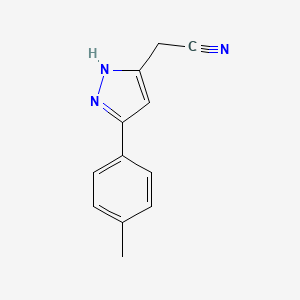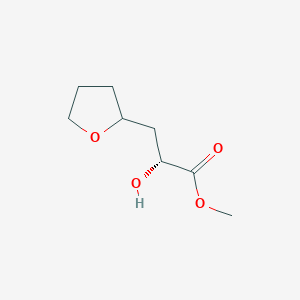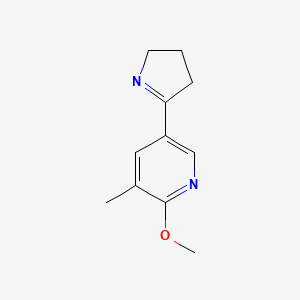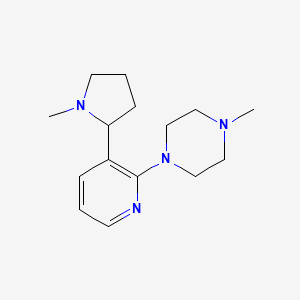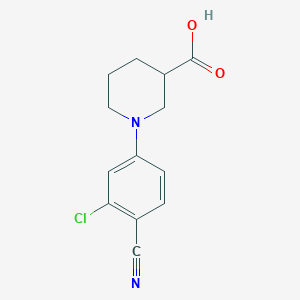
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico es un compuesto químico que pertenece a la clase de los derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono. Este compuesto se caracteriza por la presencia de un grupo cloro y un grupo ciano en el anillo fenilo, junto con un anillo de piperidina sustituido en la posición 3 con un grupo ácido carboxílico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico típicamente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclización que involucran derivados de 1,2-diamina con sales de sulfonio.
Introducción del anillo fenilo: El anillo fenilo con sustituyentes cloro y ciano se puede introducir mediante reacciones de acoplamiento de Suzuki-Miyaura, que implican el uso de reactivos de boro y catalizadores de paladio.
Carboxilación: El grupo ácido carboxílico se puede introducir mediante reacciones de carboxilación utilizando dióxido de carbono u otros agentes carboxilantes.
Métodos de producción industrial
La producción industrial del ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El grupo cloro en el anillo fenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. La presencia de los grupos cloro y ciano puede influir en su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
El ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico se puede comparar con otros derivados de piperidina, tales como:
Ácido piperidina-3-carboxílico: Carece de los sustituyentes cloro y ciano, lo que da como resultado diferentes propiedades químicas y actividad biológica.
Derivados de 4-cloro-3-cianofenilo: Sustitución similar del anillo fenilo pero núcleo heterocíclico diferente, lo que lleva a variaciones en la reactividad y las aplicaciones.
La singularidad del ácido 1-(3-Cloro-4-cianofenil)piperidina-3-carboxílico radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H13ClN2O2 |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
1-(3-chloro-4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2/c14-12-6-11(4-3-9(12)7-15)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) |
Clave InChI |
NQBHMJZCICCFNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


